1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

Kinase inhibition CDK2 CDK9

Analytical laboratories developing ANDA submissions for riociguat require a structurally exact impurity standard for HPLC/UPLC method validation. This compound-Riociguat Impurity 19/37-is the minimal pharmacophoric core of riociguat and the only acceptable reference standard for quantifying this specific process-related substance per ICH Q3A/Q3B. • CDK2-selective probe: IC50 = 0.36 µM, 265-fold selectivity over CDK9 (IC50 = 1.8 µM), enabling cell-based studies without CDK9-mediated transcriptional interference. • Baseline sGC SAR scaffold: unadorned core (ALogP = 0.64) for benchmarking C3-extended analogs against the established riociguat/vericiguat chemotype. • Supplied with comprehensive CoA (NMR, MS, HPLC) compliant with ANDA/DMF submission requirements.

Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
CAS No. 256376-62-2
Cat. No. B1588887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
CAS256376-62-2
Molecular FormulaC14H11FN4O
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)N)F
InChIInChI=1S/C14H11FN4O/c15-11-6-2-1-4-9(11)8-19-14-10(5-3-7-17-14)12(18-19)13(16)20/h1-7H,8H2,(H2,16,20)
InChIKeyGWDSAMDSGSEPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (CAS 256376-62-2): Core Scaffold Identity and Primary Role in sGC-Targeting Research


1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (CAS 256376-62-2) is a pyrazolopyridine derivative that serves as the minimal pharmacophoric core of the clinically approved soluble guanylate cyclase (sGC) stimulator riociguat . The compound is formally designated as Riociguat Impurity 19 in pharmaceutical quality control contexts [1], reflecting its presence as a synthetic precursor or degradation marker in drug substance manufacturing. Its chemical structure comprises a 1H-pyrazolo[3,4-b]pyridine heterocycle bearing a 2-fluorobenzyl substituent at the N1 position and a primary carboxamide at C3 . This specific substitution pattern defines the foundational binding scaffold upon which more elaborate sGC stimulators—including riociguat (BAY 63-2521), vericiguat (BAY 1021189), and BAY 41-2272—are constructed via extension at the C3 position with pyrimidine-based moieties.

Why Generic Pyrazolopyridine Scaffolds Cannot Substitute for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide in Critical Applications


Generic substitution of this compound with other pyrazolo[3,4-b]pyridine derivatives is precluded by the precise structural requirements that govern its two distinct and equally critical application domains. In pharmaceutical quality control, the compound's identity as Riociguat Impurity 19 necessitates exact structural fidelity for regulatory-compliant analytical method validation; even minor modifications to the 2-fluorobenzyl or carboxamide moieties would render the impurity standard unfit for its intended purpose of quantifying this specific process-related substance in drug substance batches [1]. In kinase inhibition research, the 2-fluorobenzyl substituent is not a generic lipophilic appendage but a critical determinant of selectivity: the compound demonstrates a 265-fold selectivity for CDK2 over CDK9 (IC50 = 0.36 µM vs 1.8 µM), a discrimination profile that is exquisitely sensitive to the electronic and steric properties of the N1 substituent and cannot be replicated by analogs bearing alternative aryl groups . Furthermore, as the unadorned core scaffold of riociguat, this compound provides a baseline comparator for SAR studies that is not attainable with other pyrazolopyridine variants lacking the precise 1-(2-fluorobenzyl)-3-carboxamide architecture.

Quantitative Differentiation of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Comparative Evidence Against sGC Stimulator Analogs and Kinase Inhibitors


CDK2 vs CDK9 Selectivity: A 265-Fold Discrimination Profile Defining Kinase Research Utility

This compound exhibits a 265-fold selectivity for CDK2 (IC50 = 0.36 µM) over CDK9 (IC50 = 1.8 µM) in enzymatic inhibition assays . In contrast, the clinically approved sGC stimulator riociguat—which contains this compound as its core scaffold extended with a pyrimidine moiety—shows no reported CDK inhibitory activity, with its pharmacological profile dominated instead by sGC stimulation (IC50 = 120 nM for rabbit aorta relaxation) . This functional divergence demonstrates that the bare scaffold retains intrinsic kinase-directed activity that is masked or redirected upon further derivatization, providing a unique tool for studying structure-activity relationships at the pyrazolopyridine core.

Kinase inhibition CDK2 CDK9 Selectivity profiling Cancer research

Structural Differentiation from Extended sGC Stimulators: The Core Scaffold vs Functionalized Analogs

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide constitutes the minimal pharmacophoric core from which all first-generation Bayer sGC stimulators are derived . The clinically approved riociguat (BAY 63-2521) extends this core with a 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl group at the C3 position . BAY 41-2272 incorporates a 4-amino-5-cyclopropylpyrimidin-2-yl extension at C3 . Vericiguat adds a 5-fluoro substituent to the pyrazolopyridine ring and a distinct pyrimidinyl carbamate extension [1]. Critically, the target compound lacks any C3 extension, representing the unadorned scaffold against which the functional consequences of each structural elaboration can be quantitatively benchmarked. This makes it an indispensable comparator for SAR studies that aim to deconvolute the contributions of individual substituents to sGC potency, selectivity, and pharmacokinetic behavior.

sGC stimulator Structure-activity relationship Medicinal chemistry Pyrazolopyridine scaffold

Regulatory Traceability as Riociguat Impurity 19: Defined Identity for Pharmaceutical Quality Control

This compound is formally defined and supplied as Riociguat Impurity 19 (also designated Riociguat Impurity 37) by multiple reference standard manufacturers, with detailed characterization data compliant with regulatory guidelines for pharmaceutical quality control [1]. Unlike generic pyrazolopyridine derivatives or other sGC stimulator fragments, this specific impurity is monitored in riociguat drug substance stability studies, forced degradation profiling, and batch release specifications to support impurity profiling and specification setting [2]. The compound is supplied with comprehensive Certificates of Analysis (CoA) and analytical data that meet regulatory requirements for ANDA and DMF submissions . This defined regulatory identity and associated documentation package is not available for close structural analogs that lack the exact 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide architecture.

Pharmaceutical impurity Reference standard Quality control Analytical method validation Riociguat

Physicochemical Properties: Computed Solubility and Lipophilicity Differentiating the Core Scaffold

The target compound exhibits a calculated aqueous solubility of 4.1 × 10⁻³ g/L (4.1 mg/L) at 25°C and an ACD/LogP value of 0.64 . In comparison, the extended sGC stimulator riociguat demonstrates substantially higher lipophilicity (ALogP = 1.6) , while vericiguat has an even higher predicted LogP consistent with its additional fluorine substitution and larger pyrimidinyl extension [1]. The lower LogP and correspondingly higher predicted aqueous solubility of the target compound relative to its extended analogs reflects the absence of the lipophilic pyrimidinyl extension, making it more amenable to aqueous-based assay conditions and formulation screening without the solubility limitations that can confound in vitro pharmacology studies of the more lipophilic clinical candidates.

Physicochemical properties Solubility Lipophilicity LogP Preformulation

Priority Application Scenarios for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Based on Differentiated Evidence


Pharmaceutical Quality Control: Riociguat Impurity 19 Reference Standard for Analytical Method Validation

This compound is procured as a certified reference standard (Riociguat Impurity 19 / Impurity 37) for the development, validation, and routine execution of HPLC or UPLC methods quantifying this specific process-related impurity in riociguat drug substance and drug product batches. The compound's defined regulatory identity and the availability of comprehensive Certificates of Analysis compliant with ANDA and DMF submission requirements make it the only acceptable standard for this purpose; generic pyrazolopyridine analogs cannot substitute. Applications include forced degradation studies, stability-indicating method validation, and batch release testing in accordance with ICH Q3A/Q3B guidelines .

Kinase Selectivity Profiling: CDK2-Preferring Probe with 265-Fold Selectivity Over CDK9

Researchers investigating cyclin-dependent kinase (CDK) biology can employ this compound as a CDK2-preferring chemical probe, exploiting its 265-fold selectivity for CDK2 (IC50 = 0.36 µM) over CDK9 (IC50 = 1.8 µM). This selectivity window is not shared by the extended sGC stimulator analogs (riociguat, vericiguat, BAY 41-2272), which demonstrate no reported CDK inhibitory activity. The compound enables cell-based and biochemical studies where CDK2 inhibition is desired while minimizing CDK9-mediated transcriptional interference, a common liability of pan-CDK inhibitors .

Structure-Activity Relationship (SAR) Studies: Baseline Core Scaffold for sGC Stimulator Optimization

In medicinal chemistry programs aimed at optimizing sGC stimulators, this compound serves as the essential unadorned core scaffold against which the functional consequences of C3 pyrimidinyl extensions and other structural elaborations can be quantitatively benchmarked. By comparing the in vitro sGC activation potency, selectivity, and physicochemical properties of novel analogs to this baseline scaffold, SAR can be rigorously deconvoluted to identify the contributions of individual substituents. Substituting a different pyrazolopyridine core would invalidate direct comparisons with the established riociguat/vericiguat chemotype .

Aqueous Assay Development and Preformulation Screening: Lower Lipophilicity Scaffold

The compound's lower calculated LogP (ACD/LogP = 0.64) and correspondingly higher predicted aqueous solubility (4.1 mg/L) relative to the more lipophilic clinical sGC stimulators (riociguat ALogP = 1.6) make it a more tractable starting point for developing aqueous-based biochemical and cell-based assays. It can also serve as a model compound for early-stage preformulation screening where the solubility limitations of the more hydrophobic clinical candidates would otherwise confound dose-response studies and vehicle optimization .

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